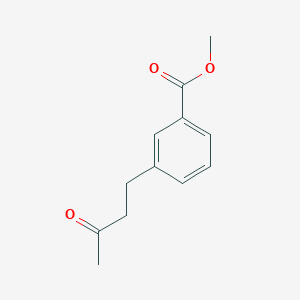
Methyl 3-(3-oxobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-oxobutyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxobutyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-oxobutyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of methyl benzoate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial production to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of ester and ketone groups.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Oxidation of the compound can yield 3-(3-oxobutyl)benzoic acid or 3-(3-hydroxybutyl)benzoic acid.
Reduction: Reduction can produce methyl 3-(3-hydroxybutyl)benzoate or methyl 3-(3-hydroxybutyl)benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups onto the benzene ring.
Scientific Research Applications
Methyl 3-(3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 3-(3-oxobutyl)benzoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with key biomolecules, modulating their activity.
Comparison with Similar Compounds
Methyl 3-(3-oxobutyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(3-oxobutyl)benzoate: This compound has the oxobutyl group at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.
Methyl benzoate: Lacks the oxobutyl group, making it less reactive in certain chemical transformations.
Ethyl 3-(3-oxobutyl)benzoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group, which can affect its physical properties and reactivity.
The unique positioning of the oxobutyl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3-oxobutyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-7-10-4-3-5-11(8-10)12(14)15-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
VDDLMHLZCCSALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















